methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
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Description
Methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Biological Activity
Methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities including antimicrobial and antioxidant properties.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step organic reactions that yield various derivatives. The specific structure of the compound allows for diverse interactions with biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C19H22N2O4 |
Molecular Weight | 342.39 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity
Research has indicated that compounds within the oxadiazocine class exhibit a range of biological activities. The following sections detail specific activities observed for this compound.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Inhibitory effects were noted against Candida albicans.
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively. The following parameters were measured:
- DPPH Radical Scavenging Activity : The IC50 value was found to be lower than that of standard antioxidants such as ascorbic acid.
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µg/mL) |
---|---|
Methyl 2-methyl-4-oxo... | 25 |
Ascorbic Acid | 30 |
Quercetin | 20 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of methyl 2-methyl-4-oxo... against clinical isolates showed a significant reduction in bacterial load in treated groups compared to controls. The study utilized both disk diffusion and broth microdilution methods to assess activity. -
Case Study on Antioxidant Properties :
In a controlled experiment evaluating oxidative stress markers in cellular models exposed to reactive oxygen species (ROS), treatment with the compound resulted in decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.
Properties
IUPAC Name |
methyl 9-methyl-10-(2-methylphenyl)-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-6-4-5-7-16(12)22-19(24)21-15-11-20(22,2)26-17-9-8-13(10-14(15)17)18(23)25-3/h4-10,15H,11H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQNCLFTPGVBEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.